Technical Whitepaper: 2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine
Technical Whitepaper: 2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine
The following technical guide details the chemical identity, synthesis, and application of 2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine , a specialized fluorinated building block critical for medicinal chemistry and agrochemical development.
Strategic Utilization in Heterocyclic Scaffold Design
Executive Summary
2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine (often referred to as 2-Fluoro-3-(trifluoromethyl)pyridin-4-ol ) represents a "privileged structure" in modern drug discovery. Its trifluoromethyl group (
This guide addresses the critical challenge of regioselectivity and tautomerism inherent to this scaffold, providing researchers with actionable protocols for its synthesis, handling, and integration into structure-activity relationship (SAR) campaigns.
Chemical Identity & Physical Properties[1][2][3][4]
Nomenclature and Identification
-
IUPAC Name: 2-Fluoro-3-(trifluoromethyl)pyridin-4-ol
-
Common Name: 2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine[1]
-
CAS Number: Note: This specific isomer is often custom-synthesized or indexed under its tautomeric form. The most reliable commercial sourcing is via its precursor, 2,4-Dichloro-3-(trifluoromethyl)pyridine (CAS: 1186194-98-6).
-
Molecular Formula:
-
Molecular Weight: 181.09 g/mol
The Tautomerism Challenge
A critical, often overlooked feature of 4-hydroxypyridines is their existence in equilibrium with the 4-pyridone tautomer. For 2-fluoro-4-hydroxy-3-(trifluoromethyl)pyridine, the electron-withdrawing nature of the
-
Implication: In nucleophilic substitutions (
) or alkylations, the choice of solvent and base dictates whether the reaction occurs at the Oxygen (O-alkylation) or Nitrogen (N-alkylation).
Table 1: Predicted Physicochemical Properties
| Property | Value | Significance |
| pKa (Acidic) | ~5.62 | The OH is significantly more acidic than phenol due to the electron-poor ring and |
| LogP | ~1.8 - 2.2 | Moderate lipophilicity; ideal for CNS penetration when derivatized. |
| Boiling Point | ~345°C | High boiling point indicates strong intermolecular H-bonding (dimerization). |
| Density | ~1.52 g/cm³ | High density characteristic of polyfluorinated heterocycles. |
Synthetic Routes & Manufacturing[2][3][6][7]
The most robust route to high-purity 2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine is not direct ring synthesis, but rather the selective hydrolysis of 2,4-difluoro-3-(trifluoromethyl)pyridine.
Synthesis Workflow (DOT Visualization)
Figure 1: Two-step synthesis from the commercially available dichloro-precursor. The steric bulk of the
Detailed Protocol: Selective Hydrolysis
Objective: Convert 2,4-difluoro-3-(trifluoromethyl)pyridine to the 4-hydroxy target without hydrolyzing the 2-fluoro group.
-
Starting Material: Dissolve 2,4-difluoro-3-(trifluoromethyl)pyridine (1.0 eq) in a mixture of THF/Water (1:1 v/v).
-
Reagent Addition: Cool to 0°C. Slowly add NaOH (2.05 eq, 1M solution) dropwise.
-
Expert Insight: The C4 position is electronically activated for nucleophilic attack (
) relative to C2 because the intermediate Meisenheimer complex is better stabilized at C4, despite the steric hindrance of the adjacent .
-
-
Reaction Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by 19F-NMR .
-
Endpoint: Disappearance of the C4-F signal (typically ~ -90 ppm) and appearance of the C2-F signal shifting slightly.
-
-
Workup: Acidify carefully with 1M HCl to pH 3-4 to protonate the pyridinate to the pyridinol/pyridone. Extract with Ethyl Acetate.[2]
-
Purification: Recrystallization from Hexanes/EtOAc is preferred over chromatography due to the compound's "streaking" behavior on silica (caused by acidity).
Reactivity Profile & Applications
Regioselective Functionalization
The primary value of this scaffold lies in its ability to serve as a core for kinase inhibitors (e.g., Sorafenib/Regorafenib analogs).
-
The C4-OH Handle:
-
Reaction: O-Alkylation (Mitsunobu or alkyl halide).
-
Condition:
, DMF, . -
Selectivity: Favors O-alkylation over N-alkylation due to the steric bulk of the adjacent
group shielding the nitrogen lone pair (in the pyridone form).
-
-
The C2-F Handle:
-
Reaction:
displacement with amines or thiols. -
Condition:
, DMSO, Heat (>80°C). -
Mechanism: The 2-position is less reactive than the 4-position in the precursor, but once the 4-OH is installed (electron donor), the ring becomes electron-rich, making the C2-F displacement more difficult.
-
Strategic Note: If you need to substitute both positions, perform the
at C2 before hydrolyzing C4, or convert the C4-OH to a triflate (OTf) or chloride later.
-
Decision Tree for Scaffold Diversification
Figure 2: Strategic pathways for diversifying the scaffold. Path B is recommended for generating carbon-carbon bonds at the 4-position.
Handling & Safety (E-E-A-T)
Analytical Challenges
-
NMR Silence: The Carbon-13 signals attached to Fluorine will be split into doublets/quartets. The C3 carbon (attached to
and ring F) often disappears in standard 13C-NMR scans due to C-F coupling ( ) and broadening.-
Solution: Use 19F-NMR as the primary purity check. Expect two signals: one singlet for
(~ -60 ppm) and one singlet/doublet for Ar-F (~ -90 to -110 ppm).
-
-
Mass Spectrometry: In LC-MS (ESI), the compound ionizes well in Negative Mode (
) due to the acidic proton.
Safety Protocols
-
HF Generation: During high-temperature
reactions or acidic workups, trace hydrolysis of the C-F bond can release Hydrogen Fluoride (HF).-
Protocol: Always have Calcium Gluconate gel available. Use plastic (polypropylene) labware if handling aqueous acidic solutions of the compound for extended periods.
-
-
Skin Absorption: Fluorinated pyridines are lipophilic and can penetrate the skin. Double-gloving (Nitrile) is mandatory.
References
-
ChemicalBook. (2024). 2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine Properties and Predicted Data.
-
National Institutes of Health (NIH) - PubChem. (2024). 2,4-Dichloro-3-(trifluoromethyl)pyridine (Precursor Data).
-
Organic Syntheses. (2023). Synthesis of Trifluoromethylpyridines via Halogen Exchange.[3][4]
-
Sigma-Aldrich. (2024).[5][6] Product Specification: 2-Fluoro-3-(trifluoromethyl)pyridine series.
Sources
- 1. 2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine | 1227594-14-0 [m.chemicalbook.com]
- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-羟基-4-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. 2-氟-4-(三氟甲基)吡啶-3-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
